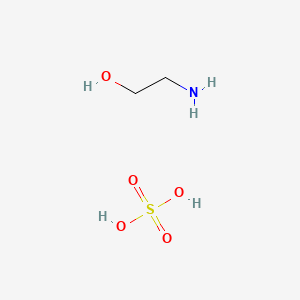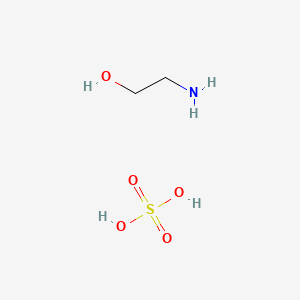
Ethanol, 2-amino-, sulfate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-amino-, sulfate (salt) is a chemical compound with the molecular formula C₂H₇NO₄S. It is a sulfate salt of 2-aminoethanol, also known as ethanolamine. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-amino-, sulfate (salt) typically involves the reaction of 2-aminoethanol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The general reaction can be represented as follows:
C2H7NO+H2SO4→C2H7NO4S+H2O
Industrial Production Methods
In industrial settings, the production of ethanol, 2-amino-, sulfate (salt) involves large-scale reactions using high-purity reagents. The process includes the careful addition of sulfuric acid to 2-aminoethanol, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature and concentration, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-amino-, sulfate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfate salt back to 2-aminoethanol.
Substitution: The amino group in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can react with the amino group under appropriate conditions.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is 2-aminoethanol.
Substitution: Various substituted amines can be formed.
Applications De Recherche Scientifique
Ethanol, 2-amino-, sulfate (salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Plays a role in the study of cellular processes and membrane biology.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethanol, 2-amino-, sulfate (salt) involves its interaction with various molecular targets. The sulfate group can facilitate binding to proteins and other biomolecules, influencing cellular processes. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethanol:
Diethanolamine: Contains two hydroxyl groups and an amino group.
Triethanolamine: Contains three hydroxyl groups and an amino group.
Uniqueness
Ethanol, 2-amino-, sulfate (salt) is unique due to the presence of the sulfate group, which imparts distinct chemical and biological properties. This makes it valuable in applications where sulfate interactions are important, such as in the study of glycosaminoglycans and other sulfated biomolecules.
Propriétés
Numéro CAS |
56633-27-3 |
|---|---|
Formule moléculaire |
C2H9NO5S |
Poids moléculaire |
159.16 g/mol |
Nom IUPAC |
2-aminoethanol;sulfuric acid |
InChI |
InChI=1S/C2H7NO.H2O4S/c3-1-2-4;1-5(2,3)4/h4H,1-3H2;(H2,1,2,3,4) |
Clé InChI |
IQGWPPQNIZBTBM-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N.OS(=O)(=O)O |
Numéros CAS associés |
85338-41-6 90583-16-7 91648-48-5 68908-44-1 91648-44-1 91783-26-5 20261-59-0 90583-17-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)





![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12806235.png)






